![molecular formula C7H8BrClN2 B1381199 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1810070-18-8](/img/structure/B1381199.png)

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Descripción general

Descripción

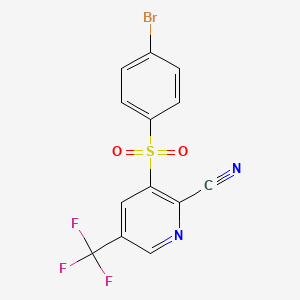

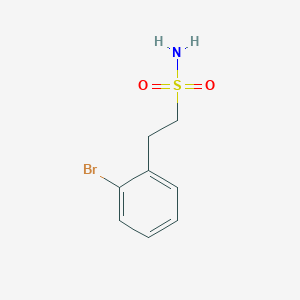

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the CAS Number: 1810070-18-8 . It has a molecular weight of 235.51 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Physical And Chemical Properties Analysis

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a solid at room temperature . It has a molecular weight of 235.51 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis of Azaindole Based Protein Kinase Inhibitors

This compound serves as a synthetic intermediate in the creation of azaindole-based protein kinase inhibitors . These inhibitors are significant in the treatment of various diseases, including cancer, due to their role in regulating signal transduction pathways within cells.

Development of DANDYs

DANDYs, or 3,5-Diaryl-7-azaindoles, show potent DYRK1A kinase inhibitory activity. The compound is used in the development of these molecules, which have potential therapeutic applications in neurological disorders and cancer .

FGFR Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives, including the compound being analyzed, have been reported to act as potent fibroblast growth factor receptor (FGFR) inhibitors. These are important in cancer therapy as they can inhibit cancer cell proliferation and induce apoptosis .

Discovery of Orally Bioavailable, Brain Penetrant Inhibitors

The compound has been used in the discovery and characterization of new inhibitors that are orally bioavailable and can penetrate the brain. This is particularly relevant for the treatment of central nervous system disorders .

Antiangiogenic Effects on Cancer Cells

Derivatives of this compound have been studied for their antiangiogenic effects, which is the process of inhibiting the growth of new blood vessels. This is crucial in the context of cancer treatment as it can prevent tumors from acquiring the necessary blood supply to grow .

Apoptotic Effect on Cancer Cells

Research has indicated that derivatives of this compound can induce apoptosis in cancer cells. Apoptosis is a form of programmed cell death, and inducing this process is a key strategy in cancer therapy .

Inhibition of Cell Migration and Invasion

Studies have shown that this compound can significantly inhibit the migration and invasion of cancer cells. This is vital in preventing the spread of cancer to other parts of the body .

Synthetic Intermediate for Various Chemical Reactions

Apart from its applications in pharmacology, this compound is also used as a synthetic intermediate in various chemical reactions due to its reactive bromine atom and the pyrrolopyridine core structure, which can be further functionalized .

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHDLDLMJCPNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)

![tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1381119.png)

![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)

![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)

![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)

![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)